molecular formula C18H18IN3O3 B15082032 N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide CAS No. 767335-49-9

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide

Cat. No.: B15082032
CAS No.: 767335-49-9
M. Wt: 451.3 g/mol
InChI Key: SGWKFSVICOIASV-SRZZPIQSSA-N
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Description

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxybenzylidene group, a hydrazino group, and an iodinated benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-iodobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzamide moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the iodinated benzamide moiety may enhance the compound’s binding affinity to certain targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to its iodinated benzamide moiety, which can enhance its reactivity and binding affinity in biological systems. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications.

Properties

CAS No.

767335-49-9

Molecular Formula

C18H18IN3O3

Molecular Weight

451.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

InChI

InChI=1S/C18H18IN3O3/c1-2-25-16-10-6-3-7-13(16)11-21-22-17(23)12-20-18(24)14-8-4-5-9-15(14)19/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+

InChI Key

SGWKFSVICOIASV-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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